molecular formula C9H14ClN B224553 4,4-DIMETHYL-5-CHOLESTEN-3-OL CAS No. 1253-88-9

4,4-DIMETHYL-5-CHOLESTEN-3-OL

Cat. No.: B224553
CAS No.: 1253-88-9
M. Wt: 414.7 g/mol
InChI Key: DASOUCLGLBPXLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-DIMETHYL-5-CHOLESTEN-3-OL typically involves the modification of cholesterol or its derivatives. One common method includes the methylation of cholesterol at the 4th carbon position. This can be achieved using reagents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction is usually carried out under anhydrous conditions to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4-DIMETHYL-5-CHOLESTEN-3-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form ketones or aldehydes at the 3rd carbon position.

    Reduction: Reduction reactions can convert the double bond at the 5th position to a single bond, forming saturated derivatives.

    Substitution: The hydroxyl group at the 3rd position can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents like thionyl chloride or acetic anhydride are used for substitution reactions.

Major Products

    Oxidation: 4,4-Dimethylcholest-5-en-3-one

    Reduction: 4,4-Dimethylcholestane

    Substitution: 4,4-Dimethylcholest-5-en-3-chloride

Scientific Research Applications

4,4-DIMETHYL-5-CHOLESTEN-3-OL has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other sterol derivatives.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential effects on cholesterol metabolism and related diseases.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of 4,4-DIMETHYL-5-CHOLESTEN-3-OL involves its interaction with cell membranes, where it can influence membrane fluidity and permeability. It may also interact with specific enzymes involved in cholesterol metabolism, thereby affecting the biosynthesis and regulation of cholesterol in the body.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: The parent compound, lacking the additional methyl groups at the 4th position.

    4,4-Dimethylcholest-5-en-3-one: An oxidized form of 4,4-DIMETHYL-5-CHOLESTEN-3-OL.

    4,4-Dimethylcholestane: A fully saturated derivative.

Uniqueness

This compound is unique due to the presence of the two methyl groups at the 4th carbon position, which can significantly alter its chemical properties and biological activity compared to cholesterol and its other derivatives.

Properties

CAS No.

1253-88-9

Molecular Formula

C9H14ClN

Molecular Weight

414.7 g/mol

IUPAC Name

4,4,10,13-tetramethyl-17-(6-methylheptan-2-yl)-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h14,19-24,26,30H,8-13,15-18H2,1-7H3

InChI Key

DASOUCLGLBPXLC-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4(C)C)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4(C)C)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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